molecular formula C16H8Cl2N2OS2 B2563612 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 476293-79-5

3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No. B2563612
CAS RN: 476293-79-5
M. Wt: 379.27
InChI Key: SBFAWFLZGORPFX-UHFFFAOYSA-N
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Description

3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide, also known as CCT018159, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzothiophene derivatives and has shown promising results in various studies.

Scientific Research Applications

Antimicrobial Activity

Compounds synthesized from 3-chloro-1-benzothiophene-2-carbonylchloride, which is a derivative of 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide, have been extensively studied for their antibacterial and antifungal activities. For example, Naganagowda and Petsom (2011) demonstrated that various synthesized quinazolinones derivatives exhibit significant antibacterial and antifungal properties (Naganagowda & Petsom, 2011). Similarly, derivatives of 3-chloro-1-benzothiophene-2-carbonylchloride, such as oxadiazole-2-thiol and their derivatives, have also shown notable antibacterial activity (Naganagowda & Petsom, 2011).

Synthesis of Novel Heterocyclic Compounds

The compound serves as a precursor for synthesizing various novel heterocyclic compounds. For instance, Spoorthy et al. (2021) used it for synthesizing ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which were evaluated for anti-microbial activity and docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021). This indicates its utility in creating compounds with potential pharmacological properties.

Synthesis of Bioactive Molecules

This chemical is instrumental in synthesizing various bioactive molecules. Sharba et al. (2005) utilized 3-chloro-2-chlorocarbonylbenzo[b]thiophene for synthesizing different heterocyclic compounds, such as oxadiazoles, thiadiazoles, and triazoles, derived from benzo[b]thiophene (Sharba, Al-Bayati, Aouad, & Rezki, 2005). These synthesized compounds have potential applications in pharmaceuticals and chemical industries.

Pharmaceutical Applications

The compound and its derivatives are significant in pharmaceutical research. For example, Yar and Ansari (2009) synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides from biphenyl acid chloride and 2-aminobenzothiazole, demonstrating diuretic activity, indicating its potential in developing diuretic drugs (Yar & Ansari, 2009).

properties

IUPAC Name

3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2OS2/c17-9-5-3-7-11-13(9)19-16(23-11)20-15(21)14-12(18)8-4-1-2-6-10(8)22-14/h1-7H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFAWFLZGORPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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